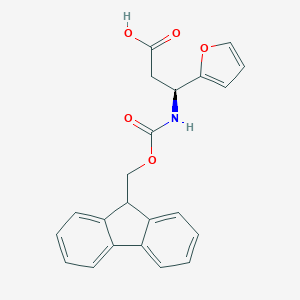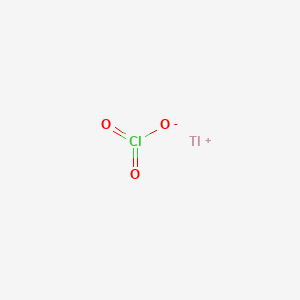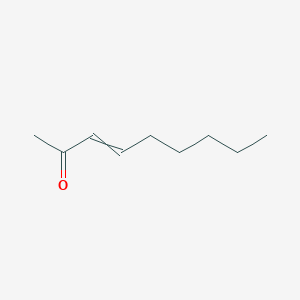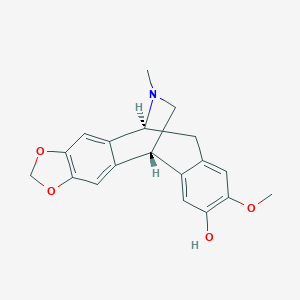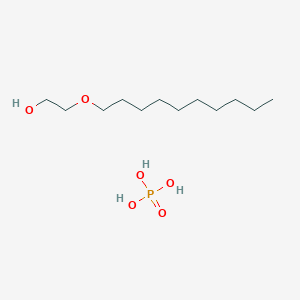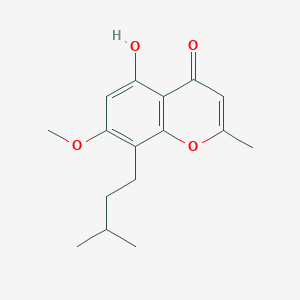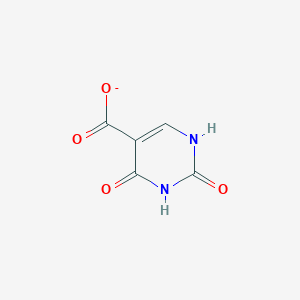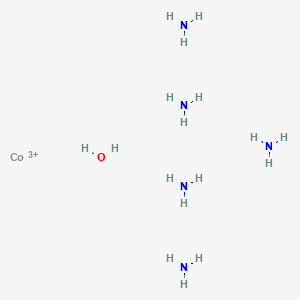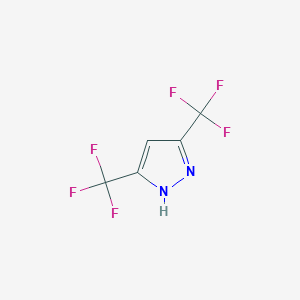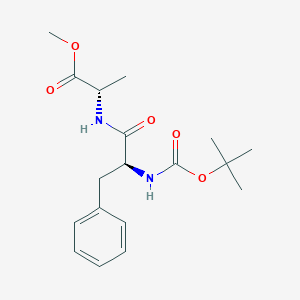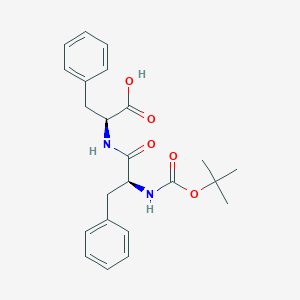
Boc-Phe-Phe-OH
Overview
Description
Boc-L-phenylalanyl-L-phenylalanine: (Boc-Phe-Phe-OH) is an organic compound commonly used in peptide synthesis. It is a white crystalline solid that is stable at room temperature and soluble in organic solvents such as dimethylformamide and dichloromethane . This compound is often used as a protecting group for amino acids in organic synthesis, allowing for selective reactions and the protection of functional groups .
Mechanism of Action
Target of Action
Boc-Phe-Phe-OH, a derivative of phenylalanine, primarily targets the N-formyl peptide receptors (FPRs) . FPRs are G protein-coupled receptors involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns . Three FPRs have been identified in humans (FPR1–FPR3), each characterized by different ligand properties, biological functions, and cellular distributions .
Mode of Action
This compound interacts with its targets, the FPRs, resulting in changes in the cellular activities. The compound is known to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly process is facilitated by various non-covalent interactions .
Biochemical Pathways
The interaction of this compound with FPRs affects several biochemical pathways. The compound’s self-assembly into nanostructures influences the physico-chemical properties of nanomaterials, which can lead to unprecedented performance in early diagnosis and targeted drug delivery . The compound’s interaction with FPRs also plays a role in innate immune responses, inflammation, and tissue repair .
Pharmacokinetics
Its bioavailability is likely influenced by its ability to self-assemble into nanostructures .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Its interaction with FPRs can lead to the recruitment and activation of immune cells . Additionally, its self-assembly into nanostructures can influence the performance of nanomaterials in early diagnosis and targeted drug delivery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s self-assembly into nanostructures is likely influenced by factors such as pH and temperature . Furthermore, the compound’s interaction with FPRs and its resulting effects may be influenced by the presence of other molecules in the cellular environment .
Biochemical Analysis
Biochemical Properties
Boc-Phe-Phe-OH plays a role in biochemical reactions, particularly in the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly is driven by a combination of hydrogen bonding, van der Waals forces, and π–π interactions .
Cellular Effects
This compound influences cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form well-ordered structures at the nanoscale . These structures can interact with biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-L-phenylalanyl-L-phenylalanine typically involves the reaction of L-phenylalanine with tert-butoxycarbonyl (Boc) protecting groups. The process generally includes the following steps :
Protection of the amino group: L-phenylalanine is reacted with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine to form Boc-L-phenylalanine.
Coupling reaction: Boc-L-phenylalanine is then coupled with another molecule of L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form Boc-L-phenylalanyl-L-phenylalanine.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the synthesis of Boc-L-phenylalanyl-L-phenylalanine can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput production of peptides by automating the coupling and deprotection steps . Additionally, environmentally friendly methods using water as a solvent have been developed to reduce the use of organic solvents and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Boc-L-phenylalanyl-L-phenylalanine undergoes various chemical reactions, including:
Coupling Reactions: It can be used in peptide synthesis to form longer peptide chains through amide bond formation.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF).
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products:
Deprotection: Free amino acids.
Coupling: Longer peptide chains.
Substitution: Nitrated or halogenated phenylalanine derivatives.
Scientific Research Applications
Boc-L-phenylalanyl-L-phenylalanine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Boc-L-phenylalanine: Similar to Boc-L-phenylalanyl-L-phenylalanine but with only one phenylalanine residue.
Fmoc-L-phenylalanyl-L-phenylalanine: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Ac-L-phenylalanyl-L-phenylalanine: Uses acetyl (Ac) as the protecting group instead of Boc.
Uniqueness: Boc-L-phenylalanyl-L-phenylalanine is unique due to its use of the Boc protecting group, which is easily removable under acidic conditions, making it suitable for solid-phase peptide synthesis . Additionally, the presence of two phenylalanine residues allows for enhanced π-π interactions, contributing to the stability and self-assembly of peptide nanostructures .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOBHAOOLCEJBL-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13122-90-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13122-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of nanostructures can be formed by Boc-Phe-Phe-OH and how are they controlled?
A: this compound (N-tert-Butoxycarbonyl-phenylalanine-phenylalanine) is a dipeptide known to self-assemble into distinct nanostructures. Research has shown that both nanotubes and nanospheres can be created by manipulating the self-assembly conditions. [, ] While the exact mechanisms are still under investigation, factors like solvent, concentration, and temperature are believed to influence the resulting morphology. This ability to control nanostructure formation makes this compound a promising candidate for various nanotechnology applications.
Q2: What are the potential applications of this compound nanostructures in nanotechnology?
A: The controllable self-assembly of this compound into nanotubes and nanospheres opens doors to several nanotechnological applications. One promising area is the creation of biocompatible scaffolds for tissue engineering. [] The peptide's biocompatibility and ability to form well-defined structures make it suitable for guiding cell growth and tissue regeneration. Additionally, the controlled patterning of these structures using techniques like inkjet printing [] allows for the fabrication of complex architectures on surfaces, which could be valuable for developing biosensors and bioelectronic devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


